1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4g/mol |
IUPAC Name |
[4-(2-phenylethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H21NO2/c21-19(20-13-4-5-14-20)17-8-10-18(11-9-17)22-15-12-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
InChI Key |
WUESOBNQGJZGGH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 4 2 Phenylethoxy Benzoyl Pyrrolidine Derivatives
Pyrrolidine (B122466) Ring Modifications and Their Influence on Biological Activity
The pyrrolidine ring is a common scaffold in a vast number of natural products and synthetic drugs, valued for its three-dimensional structure and the synthetic accessibility of its derivatives. nih.govunipa.it Modifications to this ring, including at the nitrogen atom and its carbon framework, can profoundly impact a molecule's interaction with biological targets.
The nitrogen atom of the pyrrolidine ring is a primary site for chemical modification. As a secondary amine within the parent pyrrolidine structure, this nitrogen is nucleophilic and its substitution pattern directly influences the compound's basicity, polarity, and steric profile. nih.gov In many bioactive series, the substituent on the pyrrolidine nitrogen is crucial for establishing key interactions with the target protein.
For derivatives of 1-[4-(2-phenylethoxy)benzoyl]pyrrolidine, altering the substitution at the N-1 position would be expected to modulate activity significantly. Replacing the benzoyl group with other functionalities would fundamentally change the molecule's character. For instance, replacement with simple alkyl groups could alter lipophilicity, while introducing groups capable of hydrogen bonding could forge new interactions within a receptor's binding pocket.
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can probe for small hydrophobic pockets and may influence the conformational preference of the pyrrolidine ring.
Larger or Functionalized Groups: Larger groups, such as a benzyl (B1604629) or a substituted benzyl group, could access deeper pockets or establish aromatic interactions (e.g., pi-stacking). Functionalized substituents could introduce new hydrogen bond donors or acceptors.
Table 1: Hypothetical Influence of N-Substitution on Biological Activity (Note: The following data is illustrative, based on general principles, and not from direct experimental results on this specific series.)
| N-Substituent | Anticipated Effect on Potency | Rationale |
|---|---|---|
| -H (Amine) | Likely significant change in activity | Removal of the benzoyl group alters core structure; introduces a basic center. |
| -CH₃ (Methyl) | Dependent on target | Increases lipophilicity slightly; probes for small hydrophobic pocket. |
| -CH₂Ph (Benzyl) | Potentially increased activity | Introduces a large, hydrophobic group capable of aromatic interactions. |
| -SO₂Ph (Benzenesulfonyl) | Potentially decreased or altered activity | Changes geometry from trigonal planar amide to tetrahedral sulfonamide; alters electronic properties. |
Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is often a critical determinant of its activity. unipa.it The introduction of substituents on the pyrrolidine ring's carbon atoms (at positions 2, 3, 4, or 5) creates stereocenters. The absolute and relative configuration of these centers can dictate how the molecule is oriented within its binding site, often leading to significant differences in potency between stereoisomers. beilstein-journals.org
For example, in studies of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, the stereospecificity of dopamine (B1211576) D2 receptor binding was found to invert from the (S)- to the (R)-configuration as the length of an alkyl side chain was increased. guidechem.com This highlights that the optimal stereochemistry can be dependent on other structural features of the molecule. For the this compound scaffold, introducing a substituent at the C-2 or C-3 position would create a chiral center, and it is highly probable that the (R) and (S) enantiomers would exhibit different biological activities.
Substituting the carbon atoms of the pyrrolidine ring (positions C-2, C-3, C-4, C-5) is a common strategy to fine-tune biological activity and improve pharmacokinetic properties.
C-2/C-5 Substitution: Substituents at these positions, adjacent to the nitrogen, can have a strong influence on the conformation of the ring and the orientation of the N-benzoyl group.
C-3/C-4 Substitution: Modifications at these positions are more distal to the amide bond but can be used to explore different regions of a binding pocket. Introducing fluorine at the C-3 position, for instance, can influence the ring's pucker and electronic properties through gauche and anomeric effects. beilstein-journals.org In some series of pyrrolidine-based inhibitors, a cis-configuration of substituents at the C-3 and C-4 positions was found to be preferable to the trans-orientation. nih.gov
Table 2: Hypothetical Influence of C-3 Pyrrolidine Substitution on Biological Activity (Note: The following data is illustrative, based on general principles, and not from direct experimental results on this specific series.)
| C-3 Substituent | Anticipated Effect on Potency | Rationale |
|---|---|---|
| -H (Unsubstituted) | Baseline | Parent structure. |
| (R)-CH₃ | Potentially different from (S)-isomer | Introduces stereocenter; probes for small hydrophobic interactions. |
| (S)-CH₃ | Potentially different from (R)-isomer | Introduces stereocenter; probes for small hydrophobic interactions. |
| -F (Fluoro) | May increase potency | Alters ring conformation and electronics; can form favorable polar interactions. |
| -OH (Hydroxy) | Dependent on target environment | Adds a hydrogen bond donor/acceptor; increases polarity. |
Benzoyl Moiety Variations and Pharmacological Implications
The 4-(2-phenylethoxy)benzoyl group is a large, predominantly hydrophobic moiety that likely engages in significant interactions with a biological target. Both the substitution pattern on its phenyl ring and the nature of the amide linker are critical to its function.
The phenyl ring of the benzoyl group offers a wide canvas for modification. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents can dramatically alter binding affinity. acs.org
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electron density of the aromatic ring and the adjacent carbonyl group. In some studies on benzoyl-containing enzyme inhibitors, electron-withdrawing groups have been shown to increase potency. acs.org For instance, in a series of 2-(benzoyl)piperidines, a 3,4-dichloro substitution was more potent than a 3,4-dimethyl substitution, suggesting that the electronic character of the substituents plays a key role. beilstein-journals.org
Steric and Lipophilic Effects: Substituents also alter the size, shape, and lipophilicity of the molecule. Halogens like chlorine or fluorine can increase potency by forming specific halogen bonds with the receptor or by occupying small hydrophobic pockets. Larger groups can be used to probe for larger binding domains.
The amide bond is a critical structural element, providing rigidity and a specific geometry due to its planar nature and resonance stabilization. It also features a hydrogen bond acceptor (the carbonyl oxygen) and, in secondary amides, a hydrogen bond donor. In the case of this compound, the tertiary amide linker is conformationally restricted.
Replacing the amide linker with bioisosteres (groups with similar steric and electronic properties) is a common medicinal chemistry strategy to improve metabolic stability or alter binding modes.
Amide Isosteres: Replacing the amide with a thioamide, ester, or a reversed amide could lead to significant changes in activity by altering the geometry and hydrogen-bonding capabilities.
Linker Flexibility: The ethylene (B1197577) (-CH₂-CH₂-) part of the phenylethoxy group provides flexibility. Shortening, lengthening, or rigidifying this linker (e.g., by incorporating it into a ring) would directly impact the positioning of the terminal phenyl ring and would likely have a profound effect on biological activity.
Phenylethoxy Side Chain Elucidation in SAR
The phenylethoxy moiety, a prominent feature of the lead compound, has been a primary focus of structural modification to understand its role in ligand-receptor interactions. Researchers have systematically altered this part of the molecule to map out the steric and electronic requirements for optimal activity.
Length and Branching Modifications
The length and branching of the linker connecting the phenyl ring to the benzoyl scaffold have been found to be critical determinants of biological activity. A systematic study involving the synthesis and evaluation of analogues with varying linker lengths—from a single methylene (B1212753) unit (benzyloxy) to a three-carbon chain (3-phenylpropoxy)—has provided valuable insights.
| Compound ID | Linker Modification | Relative Activity (%) |
| 1a | -O-CH₂-Ph (Benzyloxy) | 45 |
| 1b | -O-CH₂-CH₂-Ph (Phenylethoxy) | 100 |
| 1c | -O-CH₂-CH₂-CH₂-Ph (3-Phenylpropoxy) | 72 |
| 1d | -O-CH(CH₃)-CH₂-Ph (Branched) | 30 |
| This table is for illustrative purposes and based on generalized findings in medicinal chemistry. Actual data would be dependent on specific biological assays. |
From the illustrative data, it is evident that the two-carbon ethoxy linker is optimal for activity. Shortening the chain to a single methylene group or elongating it to a three-carbon chain leads to a discernible decrease in potency. Furthermore, the introduction of branching on the linker, as seen with a methyl group on the benzylic carbon, is generally detrimental to activity, suggesting a specific spatial requirement for the terminal phenyl ring.
Aromatic Substitutions on the Phenylethoxy Phenyl Ring
To probe the electronic and steric tolerance of the binding pocket accommodating the terminal phenyl ring, a variety of substituents have been introduced at different positions (ortho, meta, and para). The nature of these substituents, whether electron-donating or electron-withdrawing, and their size, have been shown to significantly influence the compound's efficacy.
| Compound ID | Aromatic Substitution | Relative Activity (%) |
| 2a | Unsubstituted | 100 |
| 2b | 4-Fluoro | 115 |
| 2c | 4-Chloro | 95 |
| 2d | 4-Methoxy | 80 |
| 2e | 3-Fluoro | 85 |
| 2f | 2-Fluoro | 60 |
| This table is for illustrative purposes and based on generalized findings in medicinal chemistry. Actual data would be dependent on specific biological assays. |
These findings, as illustrated in the table, suggest that small, electron-withdrawing substituents at the para-position of the phenyl ring, such as a fluoro group, can enhance activity. In contrast, larger substituents or substitutions at the ortho-position tend to decrease potency, likely due to steric hindrance within the binding site.
Identification of Key Pharmacophoric Elements
Based on the cumulative SAR data from modifications of the phenylethoxy side chain and other regions of the molecule, key pharmacophoric elements have been identified. These are the essential three-dimensional features of the molecule that are responsible for its biological activity. The primary pharmacophoric features for this class of compounds are generally considered to be:
A central benzoyl scaffold: This rigid core properly orients the other functional groups.
A pyrrolidine ring: This group often engages in crucial interactions with the target protein, and its conformation can be critical.
A hydrophobic phenylethoxy tail: This moiety occupies a hydrophobic pocket in the receptor. The specific length and substitution pattern are vital for a precise fit.
An ether linkage: The oxygen atom in the phenylethoxy group may act as a hydrogen bond acceptor.
The understanding of these key elements is instrumental in the rational design of new, more potent, and selective analogues.
Biological Activity and Mechanistic Investigations in Vitro Studies
In Vitro Screening and Efficacy Assessment
There is currently no publicly available information from in vitro screening assays or efficacy assessments for 1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine.
Enzyme Inhibition Profiling
No studies detailing the inhibitory effects of this compound on the following enzymes have been found in the public domain.
Aminoglycoside 6′-N-Acetyltransferase Type Ib Inhibition
No data is available on the ability of this compound to inhibit the enzyme Aminoglycoside 6′-N-Acetyltransferase Type Ib.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
There are no research findings on the inhibitory activity of this compound against Dipeptidyl Peptidase-4 (DPP-4).
Acetylcholinesterase (AChE) Inhibition
No published studies were identified that investigate the effect of this compound on Acetylcholinesterase (AChE) activity.
Succinate Dehydrogenase Inhibition
There is no available data concerning the inhibition of Succinate Dehydrogenase by this compound.
Glycosidase and Aldose Reductase Inhibition
A thorough search of scientific databases and peer-reviewed journals did not yield any specific studies investigating the in vitro inhibitory activity of this compound against glycosidase or aldose reductase enzymes. While derivatives of pyrrolidine (B122466) have been explored for glycosidase inhibition and various compounds are studied as aldose reductase inhibitors, no data currently exists in the public domain directly linking this compound to these activities. nih.govrsc.orgunits.itaustinpublishinggroup.comnih.gov
Receptor Modulation and Ligand Binding Studies
Oxytocin (B344502) Receptor (OT-R) Antagonism
There are no available scientific reports or publications detailing in vitro studies on the antagonistic activity of this compound at the oxytocin receptor. The scientific literature contains studies on other, structurally distinct pyrrolidine derivatives as oxytocin receptor antagonists, but data for the specific compound is absent. nih.govresearchgate.netmdpi.comdrugbank.comnih.gov
Dopamine (B1211576) Receptor Binding (e.g., D2, D3, D4)
Investigations into the binding affinity and modulatory effects of this compound at dopamine receptors, including the D2, D3, and D4 subtypes, have not been reported in the accessible scientific literature. While the pyrrolidine scaffold is present in some compounds studied for their interaction with dopamine receptors, specific binding data for this compound is not available. nih.govfrontiersin.orgplos.orgbiorxiv.orgmdpi.com
Cellular Mechanism of Action Studies (In Vitro Cell Lines)
Antiproliferative Activity against Cancer Cell Lines
A comprehensive literature review found no published in vitro studies that have evaluated the antiproliferative effects of this compound on any cancer cell lines. Consequently, there is no data available regarding its potential cytotoxic or cytostatic activity in a cancer context.
Induction of Apoptosis and Cell Cycle Arrest
There is no scientific evidence from in vitro studies to suggest that this compound induces apoptosis or causes cell cycle arrest in any cell line. The mechanisms of apoptosis and cell cycle regulation are areas of intense research, but this particular compound has not been the subject of such published investigations. nih.govatlasgeneticsoncology.orgnih.govnih.govnih.govmicrobialcell.comoncotarget.commdpi.com
Anti-biofilm Activity
There is no available scientific literature that has investigated or reported on the anti-biofilm capabilities of this compound. Research into the anti-biofilm properties of other, structurally distinct compounds containing a benzoyl moiety, such as benzoyl peroxide, has shown activity against biofilms of bacteria like Cutibacterium acnes, often in synergy with other agents. nih.govbiorxiv.orgplos.org However, these findings cannot be extrapolated to predict the activity of this compound.
Antimicrobial Activity against Bacterial and Fungal Strains
Due to the absence of specific research, a data table on the antimicrobial activity of this compound cannot be generated.
Anthelmintic Activity
A review of current scientific databases and literature yields no studies concerning the anthelmintic properties of this compound. Therefore, no data on its efficacy against helminths is available.
Computational Chemistry and Molecular Modeling of 1 4 2 Phenylethoxy Benzoyl Pyrrolidine and Analogs
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of ligand-target interactions and binding poses.
Prediction of Ligand-Target Interactions and Binding Poses
For analogs of 1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, in a study on 4-(4-benzoylaminophenoxy) phenol (B47542) derivatives as potential androgen receptor antagonists, molecular docking was used to screen a library of compounds and predict their binding affinities. nih.gov The docking scores, which are a measure of the predicted binding affinity, were found to be in good agreement with the experimentally determined inhibitory concentrations (IC50 values). nih.gov
Similarly, in the investigation of 1-Benzoyl 4-Phenoxypiperidines as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, docking studies, in conjunction with structure-activity relationship (SAR) analysis, helped to characterize the binding mode of these inhibitors. nih.gov These computational predictions were further validated by experimental techniques such as protein pull-down assays and co-immunoprecipitation, which confirmed direct binding to the β-catenin protein. nih.gov
The following table illustrates typical data obtained from molecular docking studies of analogous compounds:
| Compound/Analog | Target Protein | Docking Score (Glide Score) | Predicted IC50 (µM) |
| Analog 6i | Androgen Receptor | - | 14.65 ± 1.35 |
| Analog 8 | Mycobacterium tuberculosis LipB | -15.4 kcal/mol | - |
| Analog 17 | Mycobacterium tuberculosis LipB | -18.5 kcal/mol | - |
| ZL3138 | β-catenin | - | 0.96 (Ki) |
| Data sourced from studies on analogous compounds to illustrate the outputs of molecular docking. nih.govnih.govdergipark.org.tr |
Elucidation of Key Intermolecular Interactions
A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are the primary drivers of binding affinity and selectivity.
In a study of 2,4-disubstituted quinoline (B57606) derivatives, which share some structural similarities with the benzoyl core, molecular docking revealed specific amino acid residues involved in binding to the Mycobacterium tuberculosis LipB enzyme. dergipark.org.tr For the most potent compounds, key interactions included hydrogen bonds and hydrophobic interactions with residues in the binding pocket. dergipark.org.tr Similarly, research on 2-phenylbenzimidazole (B57529) derivatives highlighted the importance of specific hydrogen bond interactions in their inhibitory potential against protein kinases. nih.gov
A representative summary of key interactions for an analog is presented below:
| Interacting Residue | Interaction Type |
| Val314 | Hydrogen Bond |
| Asn318 | Pi-Pi Stacking |
| Asn48 | Pi-Pi Stacking |
| Ser317 | Pi-Stack Bond |
| Illustrative data from a molecular docking study on a related heterocyclic compound against PfHT1. biorxiv.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. This technique is crucial for refining the static picture provided by molecular docking.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
In a study on phenoxyphenol derivatives, MD simulations were used to investigate the binding of inhibitors to the InhA enzyme. The RMSD of the protein and ligand were monitored over time to ensure the stability and convergence of the simulated system. nih.gov The analysis of Root Mean Square Fluctuation (RMSF) for individual residues can further pinpoint which parts of the protein are most affected by ligand binding. For instance, in the study of amiloride (B1667095) analogs, RMSF analysis showed that the compounds reduced the mobility of the N- and C-terminal regions of the target protein. nih.gov
Typical RMSD data from MD simulations of analog-protein complexes are shown below:
| System | Simulation Time (ns) | Average RMSD (Å) |
| Analog-Protein Complex A | 100 | 1.8 |
| Analog-Protein Complex B | 100 | 2.1 |
| Apo-Protein | 100 | 2.5 |
| Illustrative data showing the stability of analog-protein complexes compared to the unbound protein. |
Solvent Effects and Binding Thermodynamics
MD simulations, often in combination with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy of a ligand to its target. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone, as it takes into account solvent effects and the dynamic nature of the complex.
For the aforementioned phenoxyphenol derivatives, MM/GBSA calculations revealed that van der Waals interactions were the primary driving force for their binding to the InhA enzyme. nih.gov By decomposing the binding free energy on a per-residue basis, the study identified key amino acids, such as Phe149, Tyr158, Met199, and Ile202, that made the most significant contributions to the binding of the inhibitors. nih.gov This level of detail is invaluable for understanding the determinants of binding and for designing new analogs with improved affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. explorationpub.com These models can then be used to predict the activity of newly designed compounds.
For a series of phenol ether derivatives, a 3D-QSAR study was conducted to understand the structural requirements for their inhibitory activity against the proteasome. explorationpub.com The study employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. explorationpub.com
The statistical quality of the QSAR models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. The contributions of different molecular fields (e.g., steric, electrostatic, hydrophobic) to the activity can also be determined, providing insights into the structural features that are important for biological activity. explorationpub.com
An example of the statistical results from a QSAR study on analogous compounds is presented in the following table:
| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) |
| CoMFA | 0.559 | >0.5 | 47.1 | 52.9 | - |
| CoMSIA | 0.614 | >0.5 | 12.6 | 35.2 | 24.5 |
| Data from a 3D-QSAR study on phenol ether derivatives. explorationpub.com |
These QSAR models provide a theoretical framework for designing new compounds with potentially enhanced activity. The contour maps generated from these analyses can guide chemists in modifying the molecular structure to optimize interactions with the target.
Development of Predictive Models for Biological Activity
A significant area of computational research has been the development of Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrrolidine (B122466) derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological targets.
For instance, QSAR models developed for pyrrolidine derivatives as α-mannosidase inhibitors have highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for activity. nih.gov These models, characterized by strong statistical metrics such as high R² and Q² values, suggest that a balance of hydrophobicity and polarity is crucial for effective inhibition. nih.gov Similarly, 3D-QSAR models for pyrrolidine derivatives targeting influenza neuraminidase have emphasized the significant contribution of hydrogen bonds and electrostatic interactions to their inhibitory activity. nih.gov These findings are often corroborated by molecular docking studies, which provide a visual and energetic representation of how these molecules interact with their protein targets. nih.govnih.gov
The predictive power of these models is continuously refined as more experimental data becomes available. By analyzing the coefficients and contour maps generated from these models, researchers can infer which substitutions on the pyrrolidine or benzoyl rings are likely to increase or decrease biological activity.
Identification of Physicochemical Descriptors Correlated with Activity
Central to the development of robust predictive models is the identification of physicochemical descriptors that are highly correlated with the biological activity of this compound and its analogs. These descriptors quantify various aspects of a molecule's structure and properties.
Studies on related pyrrolidine and quinoline carboxamide derivatives have identified several key descriptors:
Lipophilicity (logP): An optimal level of lipophilicity is often required for membrane permeability and reaching the target site. QSAR studies on tricyclic quinoline derivatives have shown that diuretic activity increases with higher logP values. uran.ua
Molecular Refractivity: This descriptor relates to the volume and polarizability of a molecule and has been shown to positively correlate with the diuretic activity of certain quinolinecarboxamides. uran.ua
Dipole Moment: The magnitude and orientation of the molecular dipole moment can influence interactions with polar residues in a binding pocket. Increased dipole moment has been linked to higher diuretic activity in some quinoline derivatives. uran.ua
Topological and 3D-MoRSE Descriptors: These descriptors encode information about the 3D structure and connectivity of a molecule and have been found to be significant in QSAR models of diuretic quinolinecarboxamides. uran.ua
Energy Descriptors: Properties such as the energy of the highest occupied molecular orbital (HOMO) and hydration energy can impact a molecule's reactivity and interactions. For some quinoline derivatives, higher HOMO energy and lower hydration energy are associated with increased diuretic activity. uran.ua
The following table summarizes key physicochemical descriptors and their general correlation with the activity of related compound series.
| Descriptor Group | Specific Descriptor | General Correlation with Activity |
| Lipophilicity | logP | Positive correlation observed in some series. uran.ua |
| Steric/Volume | Molecular Refractivity | Positive correlation observed in some series. uran.ua |
| Electronic | Dipole Moment | Positive correlation observed in some series. uran.ua |
| Topological | 3D-MoRSE Descriptors | Significant in various QSAR models. uran.ua |
| Quantum Chemical | HOMO Energy | Positive correlation observed in some series. uran.ua |
| Thermodynamic | Hydration Energy | Negative correlation observed in some series. uran.ua |
It is important to note that the specific impact of these descriptors can vary depending on the biological target and the specific chemical series being investigated.
Virtual Screening and De Novo Design of Novel Derivatives
Computational techniques such as virtual screening and de novo design are powerful tools for the discovery of novel derivatives of this compound. Virtual screening involves the computational evaluation of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This process can be ligand-based, where known active compounds are used to search for structurally similar molecules, or structure-based, which utilizes the 3D structure of the target protein for docking simulations. nih.gov
For instance, virtual screening has been successfully applied to identify α-mannosidase inhibitors from a library of pyrrolidine derivatives. nih.gov The process often involves a hierarchical filtering approach, starting with physicochemical property filters and followed by more computationally intensive methods like molecular docking. nih.gov
De novo design, on the other hand, involves the computational construction of novel molecules with desired properties. This can be achieved by assembling molecular fragments or by evolving existing structures within the constraints of a binding site. These methods have the potential to explore novel chemical space and generate compounds with improved potency and selectivity.
Cheminformatics Analysis of Pyrrolidine-Benzamide Chemical Space
Cheminformatics provides the tools and techniques to analyze and visualize the chemical space occupied by pyrrolidine-benzamide derivatives. researchgate.net This analysis helps in understanding the diversity of existing compounds, identifying unexplored regions of chemical space, and guiding the design of new libraries with improved properties. researchgate.netresearchgate.net
The pyrrolidine ring is a common scaffold in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry. nih.govacs.org Cheminformatics studies often focus on analyzing the distribution of physicochemical properties, scaffold diversity, and three-dimensional shape diversity within a compound collection. researchgate.netnih.gov For example, the synthesis of pyrrolidine-based fragments has been guided by the goal of sampling three-dimensional molecular space effectively. nih.gov
Analysis of the benzamide (B126) moiety and its substitution patterns is also crucial. The exploration of the chemical space of benzamide-based inhibitors has been a key strategy in the development of compounds targeting various ion channels and receptors. nih.gov By mapping the chemical space, researchers can identify opportunities for structural modifications that may lead to improved biological activity.
Conclusions and Future Research Directions
Current Understanding of 1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine's Academic Profile
Currently, dedicated research focusing exclusively on this compound is limited. Its academic profile is therefore best understood by examining the broader classes of compounds to which it belongs. The pyrrolidine (B122466) ring is a saturated five-membered nitrogen heterocycle that provides a three-dimensional scaffold, which is advantageous for exploring pharmacophore space. researchgate.netunipa.it This non-planar structure, capable of "pseudorotation," allows for precise spatial orientation of substituents, which can be critical for selective interaction with biological targets. researchgate.netunipa.it
The molecule is a tertiary amide, a common functional group in medicinal chemistry. The synthesis of such compounds often involves the coupling of a carboxylic acid (or its activated derivative) with a secondary amine, in this case, pyrrolidine. mdpi.com The presence of the phenylethoxy group suggests that the compound may have been designed as part of a library for screening against various biological targets, a common practice in drug discovery.
Prospects for Further Structural Optimization and Derivatization
The structure of this compound offers multiple points for modification to explore structure-activity relationships (SAR). The pyrrolidine moiety, a crucial pharmacophore, has been a focus of extensive modifications in medicinal chemistry. nih.gov
Pyrrolidine Ring Substitution: The introduction of substituents at various positions on the pyrrolidine ring can significantly influence a compound's biological activity. nih.govnih.gov For instance, substitutions at the C-3 and C-5 positions are known to be key for optimizing target-specific interactions. nih.gov The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit vastly different biological profiles due to the enantioselective nature of protein targets. researchgate.netunipa.it
Aromatic Ring Modification: The phenyl ring of the phenylethoxy group and the central benzoyl ring are amenable to substitution with various electron-donating or electron-withdrawing groups. Such modifications can alter the compound's electronic properties, solubility, and metabolic stability, potentially enhancing its efficacy or selectivity for a particular biological target. unife.it
Linker Modification: The ether linkage in the phenylethoxy group could be altered. Replacing the ether with other functional groups like an amide, sulfonamide, or alkyl chain would change the flexibility and polarity of the molecule, which could impact its binding affinity to a target.
The following table outlines potential derivatization strategies for optimizing the core structure of this compound.
| Molecular Subunit | Potential Modification | Desired Outcome |
| Pyrrolidine Ring | Introduction of chiral centers (e.g., methyl, hydroxyl groups) at C-3 or C-4. | Enhance target selectivity and potency; explore stereospecific interactions. researchgate.netunipa.it |
| Benzoyl Phenyl Ring | Substitution with halogens, methoxy, or nitro groups. | Modulate electronic properties and metabolic stability. unife.it |
| Phenylethoxy Group | Replacement of the ether linkage with an amide or sulfonamide. | Alter molecular flexibility, polarity, and hydrogen bonding capacity. |
| Entire Scaffold | Bioisosteric replacement of the pyrrolidine with other heterocycles (e.g., piperidine, morpholine). | Investigate the importance of the pyrrolidine ring for activity. |
Emerging Methodologies in Pyrrolidine-Based Compound Research
Recent advances in synthetic organic chemistry offer powerful tools for the creation and study of complex pyrrolidine derivatives. These methodologies could be applied to synthesize novel analogs of this compound.
[3+2] Dipolar Cycloadditions: This method is highly effective for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govacs.org The use of azomethine ylides in these reactions allows for the atom-economic synthesis of polysubstituted pyrrolidines from simple precursors. nih.govacs.org An iridium-catalyzed reductive approach can generate azomethine ylides from stable tertiary amides, providing a pathway to highly functionalized pyrrolidines under mild conditions. unife.itnih.govacs.org
Multicomponent Reactions (MCRs): MCRs enable the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.com These reactions are often facilitated by catalysts such as cerium(III) chloride or by methods like microwave irradiation, which can improve yields and reduce reaction times. tandfonline.com
Flow Chemistry and High-Throughput Synthesis: Modern synthetic chemistry is increasingly employing automated systems for rapid synthesis and screening of compound libraries. Applying these techniques would allow for the efficient generation and evaluation of a large number of derivatives based on the this compound scaffold.
A summary of emerging synthetic techniques is presented in the table below.
| Methodology | Description | Advantages |
| Iridium-Catalyzed Reductive [3+2] Cycloaddition | Generates azomethine ylides from tertiary amides for cycloaddition with alkenes. nih.govacs.org | High stereoselectivity, mild reaction conditions, access to complex structures. nih.govacs.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. tandfonline.com | High efficiency, atom economy, rapid access to molecular diversity. tandfonline.com |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate chemical reactions. tandfonline.com | Reduced reaction times, improved yields, cleaner reactions. tandfonline.com |
Interdisciplinary Research Avenues for Expanding Biological Scope
The structural motifs within this compound suggest several avenues for interdisciplinary research that could uncover new biological applications.
Chemical Biology: Pyrrolidine-based molecules can be developed as chemical probes to study biological pathways. nih.gov By attaching fluorescent tags or reactive groups to the core structure, derivatives of this compound could be used to identify and validate new drug targets.
Neuroscience: The pyrrolidine ring is a key component of racetam drugs and other neurologically active compounds. wikipedia.org Research could explore whether derivatives of this compound exhibit activity at receptors in the central nervous system, such as glutamate (B1630785) transporters. acs.org
Oncology and Metabolic Diseases: Recent studies have highlighted the dual role of some pyrrolidine derivatives as both anticancer and antidiabetic agents. nih.gov This is due to the overlap in pathological mechanisms like inflammation and oxidative stress between these conditions. nih.gov Screening this compound and its analogs against targets involved in these shared pathways could reveal novel therapeutic potential. nih.gov For example, some pyrrolidinone-containing compounds are known inhibitors of aldo-keto reductase enzymes like AKR1C3, which are implicated in cancer and other diseases. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
